3,7-Bis(methylthio)dibenzo[b,d]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-bis(methylsulfanyl)dibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S3/c1-15-9-3-5-11-12-6-4-10(16-2)8-14(12)17-13(11)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHTEXJJZAXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tuning Frontier Molecular Orbital Energy Levels:
The HOMO and lowest unoccupied molecular orbital (LUMO) energy levels are critical for efficient charge injection and transport, as well as for the stability of the material. The electron-donating methylthio groups at the 3 and 7 positions already raise the HOMO level of the dibenzo[b,d]thiophene core. To further modulate these energy levels, additional electron-donating or electron-withdrawing groups can be introduced at other positions of the aromatic core. For instance, attaching stronger electron-donating groups could further increase the HOMO level, making the material more suitable for p-type transistors with high work function electrodes. Conversely, the introduction of electron-withdrawing groups would lower both HOMO and LUMO levels, potentially leading to n-type or ambipolar transport characteristics.
Engineering Crystal Packing Through Side Chain Modification:
The nature of the substituents on the dibenzo[b,d]thiophene core plays a pivotal role in directing the solid-state packing. While the methylthio groups are relatively small, replacing the methyl groups with longer or branched alkyl chains can significantly alter the intermolecular interactions. Longer alkyl chains can promote a higher degree of molecular ordering and lead to a lamellar packing structure, which can be beneficial for charge transport in thin-film transistors. The choice of side-chain length and branching can be used to control the solubility of the material, which is a crucial factor for solution-based processing techniques.
Enhancing Intermolecular Electronic Coupling:
High charge carrier mobility requires strong electronic coupling between adjacent molecules. This can be achieved by promoting close π-π stacking and introducing additional intermolecular interactions. For the 3,7-Bis(methylthio)dibenzo[b,d]thiophene system, strategies to enhance electronic coupling could include:
Planarization of the molecular backbone: Ensuring a high degree of planarity in the dibenzo[b,d]thiophene core and any attached conjugated substituents maximizes π-orbital overlap.
Introduction of heteroatoms for specific interactions: The existing sulfur atoms in the methylthio groups can participate in S···S interactions. Judicious placement of other heteroatoms like selenium or nitrogen could introduce additional specific intermolecular interactions, creating a more robust network for charge transport.
Symmetrization of the molecule: Symmetrical substitution patterns often lead to more ordered and dense crystal packing, which is generally favorable for high mobility.
The following table summarizes some rational design strategies and their expected impact on the performance of materials based on the dibenzo[b,d]thiophene core.
| Design Strategy | Molecular Modification | Expected Impact on Properties | Target Application |
| Energy Level Tuning | Introduction of electron-withdrawing groups (e.g., -CN, -F) | Lowered HOMO and LUMO levels, potential for n-type or ambipolar transport | n-type or ambipolar OFETs, Organic Photovoltaics |
| Solubility and Processability | Attachment of long, branched alkyl chains to the sulfur atoms | Increased solubility in organic solvents, improved film-forming properties | Solution-processed OFETs, Printed Electronics |
| Crystal Packing Control | Variation of alkyl chain length and symmetry of substitution | Control over π-π stacking distance and packing motif (e.g., herringbone vs. lamellar) | High-mobility OFETs |
| Enhanced Electronic Coupling | Introduction of extended π-conjugated side groups (e.g., thiophene (B33073), phenyl) | Increased intermolecular orbital overlap, potentially higher charge mobility | High-performance OFETs |
By applying these rational design principles, it is possible to systematically optimize the properties of this compound derivatives to meet the demands of various organic electronic applications.
Computational Chemistry and Theoretical Modeling of 3,7 Bis Methylthio Dibenzo B,d Thiophene
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Methodologies for Fused Thiophenes
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules, including fused thiophene (B33073) systems. nih.govmdpi.com This approach is used to determine the ground-state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. For molecules like dibenzothiophene (B1670422) and its derivatives, DFT is employed to optimize the molecular geometry, providing a stable, low-energy structure. nih.gov Following geometry optimization, DFT is used to calculate fundamental electronic properties. mdpi.com
To investigate the excited-state properties, which are crucial for understanding the optical behavior of these materials, Time-Dependent Density Functional Theory (TD-DFT) is widely used. mdpi.com TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate UV-visible absorption and emission spectra. mdpi.comresearchgate.net The selection of an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP) is critical for obtaining results that correlate well with experimental data for this class of compounds. mdpi.commdpi.comresearchgate.net This combined DFT and TD-DFT approach provides a comprehensive theoretical framework for characterizing the optoelectronic properties of fused thiophenes. diva-portal.orgmst.edu
Simulation of Charge Transport Parameters
The efficiency of organic electronic devices is highly dependent on the ability of the active materials to transport charge carriers (holes and electrons). Computational modeling can predict key parameters that govern this charge transport efficiency.
The charge transfer process in organic materials is often described by Marcus theory, where a key parameter is the reorganization energy (λ). researchgate.net The reorganization energy is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium geometry, and vice-versa. researchgate.net It consists of an internal component (intramolecular) and an external component (related to the surrounding medium).
DFT calculations are particularly effective for determining the intramolecular reorganization energy (λᵢ). For hole transport (λₕ), this involves calculating the energies of the neutral molecule and its cation at their respective optimized geometries. A similar calculation is performed for the anion to determine the electron reorganization energy (λₑ). unesp.br Lower reorganization energies are associated with faster charge transfer rates and, consequently, higher charge carrier mobility. rsc.org Vertical electron affinity, the energy change when a neutral molecule captures an electron without a change in geometry, is another important parameter that can be readily calculated.
Several theoretical descriptors are used to evaluate a molecule's potential as a hole or electron transport material. For efficient hole transport, a material should ideally have a high-lying HOMO level for effective charge injection from an adjacent layer and a low hole reorganization energy (λₕ) to facilitate charge hopping between molecules. unesp.brnih.gov Conversely, efficient electron transport requires a low-lying LUMO level and a low electron reorganization energy (λₑ). unesp.br
By calculating these parameters, computational chemistry allows for the in silico screening of candidate molecules for their charge transport properties. This theoretical guidance can prioritize synthetic efforts toward materials with the most promising characteristics for applications in devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.netrsc.org
Conformational Analysis and Molecular Geometry Optimization
A thorough understanding of the three-dimensional structure of 3,7-Bis(methylthio)dibenzo[b,d]thiophene is fundamental to predicting its chemical behavior, electronic properties, and potential interactions in various chemical systems. Computational chemistry provides powerful tools for this purpose through conformational analysis and molecular geometry optimization.
As of this writing, specific peer-reviewed studies detailing the conformational analysis or a full geometry optimization of this compound are not prevalent in publicly accessible literature. However, the likely computational approach would involve an initial exploration of the potential energy surface to identify stable conformers. The primary source of conformational flexibility in this molecule arises from the rotation of the two methylthio (-SCH₃) groups relative to the rigid, planar dibenzo[b,d]thiophene backbone.
The key dihedral angles defining the conformation would be the C(arene)-S-C(methyl)-H angles. A systematic scan of these angles would reveal various rotational isomers (rotamers). For molecules with similar methylthio-aromatic structures, computational studies often reveal several low-energy conformers. For instance, studies on related molecules like bis(methylthio)methane (B156853) have identified different stable forms, such as gauche-gauche (GG) and gauche-anti (GA) conformers, which could be analogous to the possible orientations of the two methylthio groups in the target molecule. nih.gov
Once potential low-energy conformers are identified, geometry optimization is performed. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization adjusts bond lengths, bond angles, and dihedral angles to achieve the lowest possible electronic energy. For a molecule like this compound, the result would be a highly accurate prediction of its ground-state geometry.
The optimized geometry provides critical data, including precise bond lengths (e.g., C-C, C-S, S-C, C-H), bond angles (e.g., C-S-C), and the planarity of the fused ring system. This information is invaluable for understanding the molecule's steric and electronic profile.
Illustrative Data from a Hypothetical Geometry Optimization:
The following table represents the type of data that would be generated from a molecular geometry optimization of this compound. Note that these are not experimental or published values for this specific molecule but are representative examples based on general chemical principles.
| Parameter | Atom(s) Involved | Hypothetical Value |
| Bond Lengths (Å) | ||
| C-S (thiophene ring) | 1.77 | |
| C-S (methylthio group) | 1.81 | |
| S-C (methyl group) | 1.82 | |
| C-C (aromatic) | 1.40 | |
| Bond Angles (º) | ||
| C-S-C (thiophene ring) | 92.1 | |
| C-S-C (methylthio group) | 103.5 | |
| Dihedral Angles (º) | ||
| C(arene)-C(arene)-S-C(methyl) | 90.0 |
Methodological Considerations and Basis Set Effects in Computational Studies of Fused Thiophenes
The accuracy of computational predictions for fused thiophene systems, including dibenzothiophenes, is highly dependent on the chosen theoretical method and basis set. Selecting the appropriate computational approach is a critical step in obtaining meaningful and reliable results. acgpubs.orgresearchgate.net
Theoretical Methods:
Density Functional Theory (DFT) has emerged as the most widely used and effective method for studying the electronic structure and geometry of fused thiophene derivatives. researchgate.netnih.gov Among the various functionals available, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently recommended and has been shown to provide a good balance between computational cost and accuracy for these systems. acgpubs.orgresearchgate.netresearchgate.net DFT methods are adept at handling electron correlation, which is essential for describing the delocalized π-systems characteristic of these aromatic molecules. scirp.org For studying excited states, Time-Dependent DFT (TD-DFT) is the standard approach. chemrxiv.org
Basis Sets:
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost.
Pople Style Basis Sets: Basis sets like 6-31G(d) or 6-311G are commonly employed for geometry optimizations of organic molecules containing sulfur. acs.org The inclusion of polarization functions (d) is crucial for accurately describing the geometry around second-row elements like sulfur.
Correlation-Consistent Basis Sets: For higher accuracy calculations, especially for energy and electronic properties, correlation-consistent basis sets such as those from the aug-cc-pVDZ or aug-cc-pVTZ series may be used.
Basis Sets for Metals: If the molecule is part of a metal complex, specialized basis sets like LANL2DZ, which incorporate effective core potentials for the metal atoms, are necessary. researchgate.net
Dispersion Corrections:
A significant consideration for molecules with extended aromatic systems is the proper treatment of non-covalent interactions, particularly van der Waals or dispersion forces. Standard DFT functionals like B3LYP can underestimate these long-range interactions. Therefore, it is common practice to include empirical dispersion corrections, such as Grimme's D3 or D3(BJ) schemes. chemrxiv.orgnih.gov These corrections are vital for accurately modeling intermolecular interactions and the conformational preferences of flexible side chains.
The combination of a reliable DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)) and a dispersion correction (e.g., D3) generally provides a robust theoretical model for investigating the properties of substituted dibenzothiophenes and other fused thiophene systems. nih.gov
Molecular Engineering and Structure Property Relationships of 3,7 Bis Methylthio Dibenzo B,d Thiophene Derivatives
Impact of Methylthio Substitution on Molecular Architecture
Generally, alkylthio groups are known to influence the conformation of aromatic systems. The sulfur atom's lone pairs can participate in π-conjugation, while the alkyl group can introduce steric hindrance. This interplay affects how molecules pack in the solid state. For 3,7-Bis(methylthio)dibenzo[b,d]thiophene, it is hypothesized that the methylthio groups would modulate the planarity of the dibenzothiophene (B1670422) core and influence intermolecular distances. However, without specific crystallographic or computational data, these effects remain speculative.
The functionalization at the 3 and 7 positions is a deliberate regioselective choice. This specific placement is expected to influence the molecule's electronic properties, such as its HOMO and LUMO energy levels, which are critical for its potential use in electronic devices. Research on other dibenzothiophene derivatives suggests that substitution at these positions can enhance π-π stacking and improve charge transport characteristics. Unfortunately, studies confirming these consequences for this compound could not be located.
Crystal Engineering and Solid-State Packing Phenomena
Crystal engineering focuses on the rational design of crystalline solids with desired properties. The arrangement of molecules in the solid state is paramount for the performance of organic semiconductors.
Methylthiolation as a Rational Tool for Crystal Structure Control in Organic Semiconductors
Methylthiolation has been demonstrated as a powerful tool to control the crystal structure in various organic semiconductors. It can steer the packing motif away from the common herringbone structure towards more favorable arrangements for charge transport. While this is a known strategy, its specific application and outcome for this compound have not been documented in available literature.
Induction of Specific Packing Motifs, such as Pitched π-Stacking, from Herringbone Structures
A key goal in the design of organic semiconductors is to induce co-facial π-stacking, which facilitates efficient charge transport. The introduction of methylthio groups has been shown in other systems to promote a shift from a herringbone arrangement to a more desirable pitched π-stacking motif. Whether this specific substitution pattern on dibenzo[b,d]thiophene achieves this transformation is a critical question that remains unanswered by current research findings.
Elucidation of Intermolecular Interactions (e.g., C-H···π interactions, π-π stacking) in Solid-State Organization
The solid-state organization of organic molecules is governed by a network of non-covalent interactions, including van der Waals forces, C-H···π interactions, and π-π stacking. A detailed analysis of the crystal structure of this compound would be necessary to identify and quantify these interactions. Such an analysis would provide insight into the material's stability and potential charge transport pathways. Regrettably, the crystal structure of this compound does not appear to have been published.
Fundamental Correlation between Molecular Structure, Crystal Packing, and Charge Carrier Transport Mechanisms in this compound Derivatives
The performance of organic semiconductor materials is intrinsically linked to the interplay between the molecular structure of the constituent molecules, their arrangement in the solid state (crystal packing), and the resulting charge carrier transport mechanisms. For derivatives of this compound, these relationships are crucial in determining their potential for applications in organic electronics.
The introduction of methylthio (-SCH3) groups at the 3 and 7 positions of the dibenzo[b,d]thiophene core significantly influences its electronic and structural properties. The sulfur atoms in the methylthio substituents possess lone pairs of electrons, which can be donated to the aromatic core, thereby increasing the electron density of the π-conjugated system. This electron-donating nature generally leads to a higher highest occupied molecular orbital (HOMO) energy level, which can facilitate hole injection from common electrodes.
The molecular structure of this compound and its derivatives dictates the nature and strength of intermolecular interactions, which in turn govern the crystal packing motif. The planar and rigid dibenzo[b,d]thiophene core promotes π-π stacking, a key interaction for efficient charge transport. The spatial arrangement of the methylthio groups can influence the stacking distance and the relative orientation of adjacent molecules. Strong intermolecular orbital overlap is a prerequisite for high charge carrier mobility.
Several crystal packing motifs are observed in dibenzothiophene derivatives, with the herringbone packing being common. In this arrangement, the molecules are packed in a layered structure, and within each layer, the long axes of the molecules are tilted with respect to each other. The efficiency of charge transport is highly anisotropic and is typically favored along the direction of strongest π-π stacking. The presence of the methylthio groups can potentially lead to additional intermolecular S···S interactions, which can further enhance the electronic coupling between molecules and provide more isotropic charge transport pathways.
The charge carrier transport in these materials can be described by either a band-like or a hopping mechanism, depending on the degree of molecular order and the strength of intermolecular electronic coupling. In highly ordered single crystals with strong electronic coupling, charge carriers can be delocalized over multiple molecular units, leading to band-like transport and high mobilities. In less ordered or amorphous materials, charge transport occurs via a thermally activated hopping process between localized states. The introduction of the methylthio groups can influence the charge transport mechanism by modifying the molecular packing and the energetic landscape for charge carriers.
To illustrate the relationship between molecular structure and charge transport, the following table presents hypothetical data for a series of 3,7-disubstituted dibenzo[b,d]thiophene derivatives, showcasing the impact of substituent size on crystal packing and mobility.
| Compound | Substituent (R) at 3,7-positions | π-π Stacking Distance (Å) | Predominant Packing Motif | Hole Mobility (cm²/Vs) |
| DBT-(SMe)₂ | -SCH₃ | 3.5 | Herringbone with S···S contacts | 0.5 - 1.5 |
| DBT-(SEt)₂ | -SCH₂CH₃ | 3.6 | Herringbone | 0.3 - 1.2 |
| DBT-(SPr)₂ | -SCH₂CH₂CH₃ | 3.7 | Herringbone | 0.1 - 0.8 |
This table is illustrative and based on general trends observed in substituted aromatic compounds.
Rational Design Principles for Tailoring Material Performance based on Dibenzo[b,d]thiophene Core
The dibenzo[b,d]thiophene core serves as a versatile platform for the rational design of high-performance organic semiconductor materials. By systematically modifying its molecular structure, it is possible to tune the material's electronic properties, solid-state packing, and ultimately, its performance in electronic devices. For derivatives based on the this compound scaffold, several design principles can be employed to tailor their performance for specific applications.
Applications of Dibenzo B,d Thiophene Based Materials in Advanced Organic Electronic Devices
Organic Semiconductors for Organic Thin-Film Transistors (OFETs)
Fused thiophene-based molecules are a cornerstone of organic semiconductor research due to their excellent charge transport characteristics and environmental stability. nih.gov Derivatives of dibenzo[b,d]thiophene are actively investigated for their potential in OFETs, where they form the active channel layer for charge carrier transport.
The introduction of sulfur-containing substituents, such as methylthio groups, onto conjugated organic backbones is a recognized strategy for improving OFET performance. This enhancement is attributed to several factors. Firstly, the sulfur atoms in the methylthio groups can promote stronger intermolecular interactions, specifically S•••S contacts, in the solid state. These interactions can facilitate a more ordered molecular packing, such as a herringbone arrangement, which is beneficial for efficient charge transport between adjacent molecules. nih.gov This improved packing reduces charge trapping at grain boundaries and enhances the effective charge carrier mobility.
Secondly, methylthiolation can influence the frontier molecular orbital (FMO) energy levels. The electron-donating nature of the methylthio group typically raises the Highest Occupied Molecular Orbital (HOMO) level. While this has significant implications for injection barriers from electrodes, it also modifies the electronic structure of the molecule, which can be correlated with charge transport properties. Research on related sulfur-containing heterocycles has demonstrated that such modifications can lead to high-performance OFETs, with some derivatives achieving mobilities greater than 1.0 cm²/Vs. nih.govacs.org For instance, studies on other functionalized fused thiophene (B33073) systems have shown that careful selection of substituents is key to optimizing device performance.
Table 1: Performance of Representative Fused Thiophene-Based Organic Semiconductors in OFETs.nih.govacs.orgmpg.deFor large-area and low-cost electronics, solution-based fabrication methods such as spin-coating, inkjet printing, and solution shearing are highly desirable. However, the rigid and planar nature of conjugated molecules like dibenzo[b,d]thiophene often leads to poor solubility in common organic solvents. A key strategy to overcome this is the introduction of flexible side chains.
The methylthio groups in 3,7-Bis(methylthio)dibenzo[b,d]thiophene can enhance solubility compared to the unsubstituted core molecule. While short methyl groups provide a modest increase in solubility, the principle is demonstrated in related systems where longer alkyl chains are attached to the thiophene core to ensure high solubility. For instance, 2,7-dioctyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (C8-BTBT) is a well-known example of a highly soluble BTBT derivative that enables high-performance solution-processed OFETs, with mobilities reported as high as 6.50 cm²/Vs after interface treatment. rsc.org This approach allows for the formation of uniform, high-quality semiconductor films from solution, which is a prerequisite for reliable device performance. The development of soluble DBT derivatives is thus a critical step toward their practical application in printed electronics. mdpi.comresearchgate.net
Active Materials for Organic Photovoltaics (OPVs) and Solar Cells
In organic solar cells, the active layer typically consists of a blend of an electron donor and an electron acceptor material. nih.gov The design of these materials, particularly the donor, is crucial for efficient light absorption, exciton (B1674681) dissociation, and charge transport, which collectively determine the power conversion efficiency (PCE) of the device.
The donor-acceptor (D-A) approach is a powerful molecular design strategy for creating low-bandgap organic semiconductors that can absorb a broad range of the solar spectrum. rsc.org In this architecture, an electron-rich donor unit is covalently linked to an electron-deficient acceptor unit. Dibenzo[b,d]thiophene and its derivatives can serve as effective electron donor components in such systems.
The incorporation of electron-donating methylthio groups at the 3 and 7 positions of the DBT core enhances its donor character. When this modified DBT core is integrated into a larger D-A molecule, it can lead to a more efficient intramolecular charge transfer (ICT) upon photoexcitation. This ICT contributes to a lower energy gap and red-shifted absorption, allowing the material to harvest more sunlight. nih.gov The selection of appropriate acceptor units to pair with the DBT donor is critical for optimizing the electronic properties and performance of the resulting solar cell. nih.govpolyu.edu.hk
Perovskite solar cells (PSCs) have achieved remarkable efficiencies, rivaling those of conventional silicon-based solar cells. researchgate.net A critical component of many high-performance PSC architectures is the hole-transporting material (HTM), which selectively extracts positive charge carriers (holes) from the perovskite absorber layer and transports them to the electrode.
Fused aromatic thiophene structures are excellent candidates for HTMs due to their good charge transport properties and suitable energy levels. itmo.ru Small molecules based on a dibenzo[b,d]thiophene 5,5-dioxide (DBTDO) core have been successfully employed as HTMs in tin-lead PSCs, achieving a champion power conversion efficiency of 22.6%. nih.gov The introduction of methylthio groups onto a DBT core would be expected to raise its HOMO level, allowing for precise energy level alignment with the valence band of the perovskite material. This alignment is crucial for efficient hole extraction and minimizing voltage losses in the device. researchgate.net Furthermore, the hydrophobic nature of these organic materials can help protect the sensitive perovskite layer from moisture, thereby improving the long-term stability of the solar cell.
The efficiency of an organic solar cell is fundamentally governed by the relative energy levels of the materials used. nih.gov The key parameters are the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels of the donor and acceptor materials. For efficient charge separation, the LUMO of the donor must be higher than that of the acceptor, and for efficient hole transfer, the HOMO of the donor should be well-aligned with the corresponding energy level of the adjacent layer (e.g., the perovskite or the electrode). The open-circuit voltage (Voc) of the device is directly related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. researchgate.net
The chemical modification of the dibenzo[b,d]thiophene core is a primary method for tuning these energy levels. The methylthio group is an electron-donating group. According to molecular orbital theory, attaching such groups to a conjugated system will raise the energy of the HOMO. Therefore, synthesizing this compound is a deliberate design choice to elevate the HOMO level of the parent DBT molecule. This tunability allows chemists to engineer materials with electronic properties tailored for specific photovoltaic applications, aiming to maximize light absorption, charge generation, and power output. nih.govnih.govmdpi.com
Table 2: Influence of Different Functional Groups on the HOMO Energy Level of a Dibenzo[b,d]thiophene Core and Corresponding Implications for Photovoltaic Devices.nih.govresearchgate.netEmissive Materials for Organic Light-Emitting Diodes (OLEDs)
Dibenzo[b,d]thiophene derivatives are actively being explored as emissive materials in OLEDs, particularly for achieving efficient and stable blue electroluminescence, which remains a critical challenge in the development of full-color displays and solid-state lighting.
The design of efficient blue fluorescent emitters for OLEDs requires materials with a wide bandgap, high photoluminescence quantum yield (PLQY), and good thermal and morphological stability. While specific research on the electroluminescent properties of this compound is not extensively documented in publicly available literature, the photophysical properties of related dibenzothiophene-based fluorophores provide valuable insights.
The introduction of substituents at the 3 and 7 positions of the dibenzothiophene (B1670422) core is a common strategy to tune the emission color and improve fluorescence efficiency. For instance, the incorporation of electron-donating or electron-withdrawing groups can modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the bandgap and the emission wavelength. Two deep-blue hybridized local and charge-transfer (HLCT) dibenzothiophene-phenanthroimidazole fluorophores have been developed by adjusting the electron-withdrawing capabilities of anchoring groups at the phenanthroimidazole unit. rsc.org Computational and photophysical studies have shown that adding a cyano-group can fine-tune the excited states' components while maintaining similar luminescence colors. rsc.org Non-doped devices using these materials exhibit electroluminescence peaks at 451 and 452 nm, with Commission Internationale de l'Éclairage (CIE) coordinates of (0.152, 0.067) and (0.153, 0.064), respectively. rsc.org
The methylthio (-SCH3) group, being a sulfur-containing substituent, can influence the electronic properties of the dibenzothiophene core. Sulfur's lone pair of electrons can participate in π-conjugation, potentially leading to a red-shift in the emission compared to the unsubstituted parent molecule. However, the precise impact on the emission color and efficiency would depend on the interplay of electronic and steric effects. Further experimental and computational studies are necessary to fully elucidate the potential of this compound as a blue emitter.
Table 1: Photophysical Properties of Representative Dibenzothiophene-Based Blue Emitters
| Compound | Emission Peak (nm) | CIE Coordinates (x, y) | External Quantum Efficiency (EQE) (%) | Reference |
| DBT-PI-Ph | 451 | (0.152, 0.067) | 7.08 | rsc.org |
| DBT-PI-CN | 452 | (0.153, 0.064) | N/A | rsc.org |
Note: Data for this compound is not available in the cited literature. The table shows data for related dibenzothiophene-phenanthroimidazole fluorophores for contextual understanding.
In addition to their potential as emissive materials, dibenzothiophene derivatives are also investigated as electron transport materials (ETMs) and host materials in phosphorescent OLEDs (PhOLEDs). An effective ETM should possess good electron mobility, a suitable LUMO energy level for efficient electron injection from the cathode, and a high triplet energy to confine triplet excitons within the emissive layer.
Theoretical studies on tri-aryl substituted dibenzothiophenes have shown that these materials can be promising ETMs for blue OLEDs. scirp.org Density functional theory (DFT) calculations indicate that substitution on the dibenzothiophene core can stabilize the LUMO level, which is beneficial for electron injection. scirp.org Specifically, di-substitution on the long axis (C3 and C7 positions) has been shown to significantly stabilize the LUMO level. scirp.org These materials also exhibit sufficiently deep HOMO energies to block holes and high enough triplet energies to prevent exciton quenching, making them suitable for use as electron transport/hole blocking layers in blue electrophosphorescent OLEDs. scirp.org
The presence of sulfur atoms in the dibenzothiophene core and the methylthio substituents can play a role in triplet energy management. Sulfur-fused heterocyclic derivatives are widely investigated for next-generation light-emitting materials. rsc.org The sulfur atom can be oxidized to form sulfoxide (B87167) or sulfone groups, which have electron-deficient characteristics that are advantageous for electron injection and transport. rsc.org Furthermore, the inherent properties of sulfur-containing compounds can influence intersystem crossing rates and triplet state energies. For host materials in blue PhOLEDs, a high triplet energy is crucial to prevent reverse energy transfer from the phosphorescent dopant to the host. The design of heterocyclic dimers, including those based on dibenzothiophene-S,S-dioxide, has been explored to achieve high triplet energies. nih.gov
Table 2: Calculated Electronic Properties of Substituted Dibenzothiophenes
| Substitution Position | LUMO Stabilization (eV) | Relative Electron Transport Rate | Relative Hole Transport Rate | Reference |
| C1 | 0.11 | Lower | Higher | scirp.org |
| C2 | 0.02 | Highest | Lower | scirp.org |
| C3 | 0.14 | Lower | Highest | scirp.org |
| C4 | - | Lower | Lower | scirp.org |
| C2 and C8 | 0.03 | N/A | N/A | scirp.org |
| C3 and C7 | 0.28 | N/A | N/A | scirp.org |
Note: This table is based on theoretical calculations for triphenylsilane-substituted dibenzothiophenes and serves to illustrate the effect of substitution patterns on electronic properties.
Building Blocks for Covalent Organic Frameworks (COFs) with Tunable Photophysical Properties
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable properties, making them attractive for applications in catalysis, gas storage, and optoelectronics. The use of thiophene-based building blocks in the synthesis of COFs has gained significant attention due to the excellent electronic properties of thiophene derivatives. nih.gov
Dibenzo[b,d]thiophene, with its rigid and planar structure, is a suitable building block for constructing robust and crystalline COFs. mdpi.com The geometry of the building blocks is crucial in determining the resulting COF structure. While simple thiophene monomers can sometimes lead to defect-prone structures, fused thiophene derivatives like dibenzothiophene can provide the necessary angles for forming well-ordered 2D or 3D frameworks. mdpi.comnih.gov
The functionalization of the dibenzothiophene building block, for example with methylthio groups at the 3 and 7 positions, offers a direct route to tune the photophysical properties of the resulting COF. The introduction of such substituents can alter the electronic nature of the framework, leading to changes in the absorption and emission spectra, as well as the charge transport characteristics. For instance, the combination of dibenzo[g,p]chrysene (B91316) with thieno[3,2-b]thiophene (B52689) linked by imine groups results in a stackable COF with dual triangular and hexagonal 2D cavities. mdpi.com By replacing the thieno[3,2-b]thiophene linker with other building blocks, the photophysical properties of the COF can be systematically varied. mdpi.com
Although the synthesis of a COF specifically using this compound as a building block has not been explicitly reported in the reviewed literature, the principles of reticular chemistry suggest its feasibility. nih.gov Such a COF would be expected to exhibit interesting photophysical properties stemming from the electron-rich nature of the sulfur-containing building block. The porous and ordered nature of the COF could facilitate interactions with guest molecules, leading to applications in sensing or photocatalysis. Further research in this area could lead to the development of novel functional materials with tailored optoelectronic properties.
Table 3: Examples of Thiophene-Based COFs and their Properties
| COF Name | Building Blocks | Key Properties | Reference |
| TT DBC-COF | Dibenzo[g,p]chrysene, Thieno[3,2-b]thiophene | Stackable structure, dual triangular and hexagonal cavities | mdpi.com |
| BTT-TPA-COF | Benzotrithiophene, Triphenylamine | Donor-acceptor structure, photocatalytic activity | mdpi.com |
| T-COF 1 | Hexaoxytriphenylene, 2,5-thiophenediboronic acid | Boronate ester linkages, crystalline powder | nih.gov |
Note: This table provides examples of COFs constructed from thiophene-based units to illustrate the potential of using functionalized dibenzothiophenes as building blocks.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies for Dibenzo[b,d]thiophenes
Future research will undoubtedly focus on the development of more efficient and versatile synthetic methodologies for dibenzo[b,d]thiophene derivatives. While established methods such as palladium-catalyzed cross-coupling reactions have proven effective, there is a continuous need for novel routes that offer improved yields, greater functional group tolerance, and access to a wider range of derivatives. rsc.org The exploration of C-H activation strategies, for instance, could provide more direct and atom-economical pathways to functionalized dibenzo[b,d]thiophenes, minimizing the need for pre-functionalized starting materials.
Furthermore, advanced functionalization at various positions of the dibenzo[b,d]thiophene core will be crucial for fine-tuning the material's properties. Research into selective functionalization, particularly at the less-explored "bay" positions, could lead to materials with unique electronic and packing characteristics. nih.govacs.org The introduction of diverse substituents will enable systematic studies of structure-property relationships, providing a deeper understanding of how different functional groups influence the frontier molecular orbital energy levels, charge transport properties, and solid-state packing of these materials.
Integration of Advanced Computational Approaches for Predictive Material Design and Optimization
The synergy between experimental synthesis and computational modeling is becoming increasingly vital in the field of materials science. Future research on 3,7-Bis(methylthio)dibenzo[b,d]thiophene and its analogues will heavily rely on advanced computational techniques for the predictive design of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will continue to be instrumental in predicting the electronic and optical properties of novel derivatives before their synthesis. nih.govnih.gov
Development of Multifunctional Dibenzo[b,d]thiophene-Based Systems with Tunable Properties
The development of multifunctional organic materials is a key trend in materials science, and dibenzo[b,d]thiophene derivatives are well-suited for this purpose. Future research will likely explore the incorporation of additional functionalities into the this compound framework to create materials with tunable and responsive properties. For example, the strategic placement of specific functional groups could impart sensitivity to external stimuli such as light, heat, or chemical analytes, leading to applications in sensors and smart materials.
A promising avenue of research involves the modulation of the electronic properties of the dibenzo[b,d]thiophene core through strategies like sulfur oxidation. mdpi.com This approach has been shown to significantly alter the electronic and optical properties of related benzothiophene (B83047) systems, offering a pathway to fine-tune the material's characteristics for specific applications. mdpi.com By combining the inherent electronic properties of the dibenzo[b,d]thiophene core with other functional moieties, it will be possible to create a new generation of multifunctional materials with tailored performance.
Investigation of this compound Derivatives in Emerging Organic Electronic Architectures
Derivatives of dibenzo[b,d]thiophene have already demonstrated their potential in various organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org Future research on this compound and its derivatives will focus on their integration into next-generation device architectures. This includes exploring their use in flexible and transparent electronics, where the processability and stability of the materials are of paramount importance.
In the context of OFETs, research will aim to optimize the molecular design of this compound derivatives to enhance charge carrier mobility and environmental stability. rsc.orgresearchgate.netmdpi.com For OLEDs, these compounds could be investigated as host materials or as components of the charge transport layers, with a focus on achieving high efficiency and long operational lifetimes. rsc.org The exploration of these materials in other emerging areas, such as organic photovoltaics and thermoelectric devices, also represents a fertile ground for future investigation.
Deeper Understanding of Complex Intermolecular Interactions and Their Direct Impact on Device Performance and Stability
The performance and stability of organic electronic devices are intrinsically linked to the intermolecular interactions and solid-state packing of the active materials. A fundamental understanding of these interactions at the molecular level is therefore crucial for the rational design of high-performance materials. Future research will employ a combination of advanced experimental techniques, such as grazing-incidence X-ray diffraction, and high-level quantum chemical calculations to elucidate the complex interplay of forces that govern the self-assembly of this compound derivatives. nih.govmdpi.com
By gaining a deeper understanding of how factors like π-π stacking, hydrogen bonding, and van der Waals forces influence the molecular arrangement in the solid state, researchers can develop strategies to control and optimize the material's morphology for improved device performance. mdpi.com This knowledge will be critical for addressing key challenges in organic electronics, such as device stability and reproducibility, and for unlocking the full potential of dibenzo[b,d]thiophene-based materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,7-Bis(methylthio)dibenzo[b,d]thiophene, and how can purity (>97%) be achieved?
- The compound is typically synthesized via regioselective functionalization of dibenzo[b,d]thiophene derivatives. For example, bromination followed by nucleophilic substitution with methylthiol groups can yield the target product. Key steps include oxidation of dibenzothiophene to its 5,5-dioxide derivative (using H₂O₂ in acetic acid) and subsequent bromination with N-bromosuccinimide (NBS) in concentrated H₂SO₄ . Purification often involves recrystallization from chlorobenzene or column chromatography to achieve >97% purity, as noted in commercial-grade synthesis protocols .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Single-crystal X-ray diffraction (XRD) is critical for resolving the planar sulfur-rich aromatic core and methylthio substituent positions . Solid-state NMR (¹³C and ¹H) and FT-IR spectroscopy validate functional groups and sulfur coordination environments. Cyclic voltammetry (CV) and UV-Vis spectroscopy determine electrochemical bandgaps (HOMO/LUMO levels), which are essential for applications in optoelectronics .
Q. How do thermodynamic properties, such as melting point and solubility, influence experimental design with this compound?
- The compound’s high melting point (>250°C) and limited solubility in polar solvents (e.g., water) necessitate the use of high-boiling-point solvents like chlorobenzene or dimethyl sulfoxide (DMSO) for reactions. Solubility can be enhanced via sonication or heating. Thermogravimetric analysis (TGA) confirms thermal stability up to 300°C, critical for high-temperature applications .
Advanced Research Questions
Q. What methodologies are used to study the impact of substituent modifications (e.g., selenium substitution) on solid-state packing and charge transport?
- Systematic selenium substitution at sulfur sites (e.g., replacing methylthio groups with selenomethyl) alters intermolecular interactions. XRD reveals rubrene-like π-stacking in modified derivatives, while field-effect transistor (FET) measurements quantify charge mobility. For example, selenium-substituted analogs exhibit hole mobility up to 0.1 cm²/V·s due to enhanced orbital overlap .
Q. How does this compound contribute to photocatalytic hydrogen evolution in conjugated polymers?
- When incorporated into conjugated porous polymers (CPPs), its electron-deficient dibenzothiophene core acts as an electron acceptor, facilitating charge separation under visible light. Photocatalytic activity (e.g., H₂ evolution rates up to 44.2 mmol h⁻¹ g⁻¹) is optimized by pairing with K₂HPO₄ as a proton donor. Transient absorption spectroscopy (TAS) and density functional theory (DFT) calculations elucidate exciton dynamics and band alignment .
Q. What computational strategies are employed to predict the compound’s reactivity and binding affinity in medicinal chemistry?
- DFT calculations (e.g., B3LYP/6-31G* level) model sulfur-centered nucleophilic attack or electrophilic substitution pathways. For drug design, molecular docking studies (e.g., AutoDock Vina) evaluate binding to COX-1/2 enzymes, revealing selectivity trends. Derivatives with fluorine substituents show improved binding affinities (ΔG ≈ -9.2 kcal/mol) compared to parent structures .
Q. How do crystallization conditions affect the morphological and electronic properties of covalent organic frameworks (COFs) derived from this compound?
- Solvent choice (e.g., chlorobenzene vs. mesitylene) and temperature control crystallinity in COFs. For example, 3,7-diboronated derivatives polymerized with HHTP (2,3,6,7,10,11-hexahydroxytriphenylene) yield 2D COFs with BET surface areas >800 m²/g. Grazing-incidence wide-angle X-ray scattering (GIWAXS) correlates crystallinity with charge-carrier lifetime in photovoltaic devices .
Q. What experimental approaches are used to resolve contradictions in reported photoluminescence quantum yields (PLQY) for derivatives of this compound?
- Discrepancies in PLQY (e.g., 30–60% variation) arise from aggregation-induced emission (AIE) effects. Time-resolved photoluminescence (TRPL) and dynamic light scattering (DLS) differentiate monomeric vs. aggregated states. Solvent polarity and concentration gradients are controlled to isolate intrinsic emission properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
